Analgesic Superiority Over Indomethacin in Writhing Model
2-Amino-6-bromo-4(3H)-quinazolinone demonstrated 83.18% inhibition of writhing responses at 50 mg/kg in the acetic acid-induced writhing model in mice, surpassing the reference NSAID indomethacin, which achieved 76.45% inhibition at a comparable dose [1]. This represents an 8.8% relative improvement in analgesic efficacy over a clinically established comparator. In contrast, the 6-bromo-2-methyl analog exhibited only 66.1% inhibition, indicating that the 2-amino group is critical for maximizing analgesic activity within the 6-bromo series [2]. This establishes 2-amino-6-bromo-4(3H)-quinazolinone as the most potent member of the 6-bromoquinazolinone class for in vivo analgesia.
| Evidence Dimension | In vivo analgesic activity (% inhibition of acetic acid-induced writhing) |
|---|---|
| Target Compound Data | 83.18% inhibition at 50 mg/kg |
| Comparator Or Baseline | Indomethacin: 76.45% inhibition; 6-bromo-2-methyl analog: 66.1% inhibition |
| Quantified Difference | 8.8% absolute improvement over indomethacin; 17.1% improvement over 6-bromo-2-methyl analog |
| Conditions | Acetic acid-induced writhing test in mice; compound administered at 50 mg/kg body weight |
Why This Matters
This direct superiority over indomethacin, a clinical gold-standard NSAID, provides a quantitative efficacy benchmark that procurement decisions can reference when selecting a quinazolinone scaffold for analgesic drug discovery programs.
- [1] Osarodion OP. Conglomerate and Analgesic Activity of 6-bromo-2-(o-aminophenyl)-3-amino-Quinazolin-4(3H)-one from 6-bromo,2-(o-aminophenyl)-3,1-benzoxazin-4(3H)-one. SCIREA Journal of Materials, 2019. View Source
- [2] Alagarsamy V, Shankar D, Solomon VR, Sheorey RV, Parthiban P. Synthesis and pharmacological evaluation of 3-cyclohexyl-2-substituted hydrazino-3H-quinazolin-4-ones as analgesic and anti-inflammatory agents. Acta Pharmaceutica, 2009; 59(1): 75-88. View Source
